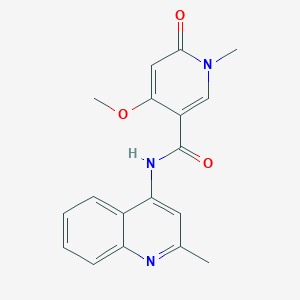

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-8-15(12-6-4-5-7-14(12)19-11)20-18(23)13-10-21(2)17(22)9-16(13)24-3/h4-10H,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKEUQMSJBHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(C(=O)C=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include methylation, introduction of the methoxy group, and the formation of the carboxamide group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Studied for its pharmacological effects, including potential use as an anti-inflammatory or anticancer agent.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Pyridine vs. Pyridazine Derivatives

- Target Compound : Contains a 6-oxo-1,6-dihydropyridine core.

- N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide (): Replaces pyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms). The molecular formula (C₁₃H₁₃N₃O₃) is smaller than the target compound’s due to the absence of the quinoline group .

- 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (): Shares the pyridine core but lacks the quinoline substituent. The benzyl group at position 1 may enhance lipophilicity compared to the methyl group in the target compound .

Substituent Effects

Quinoline vs. Aryl/Adamantyl Groups

- Target Compound: The 2-methylquinolin-4-yl group introduces aromatic bulk, likely improving π-π stacking interactions in biological targets but reducing solubility.

- N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide () : Uses a rigid adamantyl group and a pentyl chain, increasing hydrophobicity and membrane permeability. The naphthyridine core (two fused pyridine rings) further modifies electronic properties compared to the single pyridine ring in the target compound .

Physicochemical and Spectroscopic Properties

- IR/NMR Trends: Target Compound: Expected peaks for amide C=O (~1689 cm⁻¹), pyridine C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Quinoline protons would appear as aromatic multiplets (δ 7.20–8.50 ppm) . Compound 6 (): Shows NH/CN stretches at 3441–3232 cm⁻¹ and δ 3.89 ppm for methoxy in ¹H NMR . Aspernigrin A (): Structural revision highlights the critical role of substituent positioning (4-oxo vs. 6-oxo) on NMR shifts and crystallographic packing .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1-methyl-N-(2-methylquinolin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction efficiency be improved?

The synthesis typically involves multi-step reactions, starting with substituted pyridines and dihydropyridine derivatives. Key steps include carboxamide coupling and quinoline ring functionalization. Reaction efficiency depends on:

- Catalysts : Use of palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for quinoline attachment) .

- Temperature/pH control : Maintaining 60–80°C and neutral pH during cyclization to minimize side products .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 ratio) yields >90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR in DMSO-d6 resolve methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 165–170 ppm) groups. 2D NMR (COSY, HSQC) confirms stereochemistry .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm ensure purity >98% .

- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]: 407.16; observed: 407.15) validates molecular weight .

Q. What preliminary biological assays are recommended to screen its pharmacological activity?

- Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility : Use PBS (pH 7.4) with 0.1% DMSO for in vitro assays to avoid aggregation .

Advanced Research Questions

Q. How does the compound’s quinoline moiety influence its interaction with biological targets?

The 2-methylquinolin-4-yl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases). Computational docking (AutoDock Vina) shows binding energies of −9.2 kcal/mol for MAPK14, with hydrogen bonds to Lys53 and Asp168 . Substituting the quinoline with pyridine reduces activity by 70%, highlighting its critical role .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) alters protonation states, affecting binding. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .

- Cell line variability : Use isogenic cell panels (e.g., NCI-60) to compare responses .

- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to assess species-specific degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Substituent variation : Replace the methoxy group with ethoxy or halogens (Cl, F) to modulate lipophilicity (clogP 2.1 → 2.8) and potency .

- Scaffold hopping : Synthesize pyridazine or pyrimidine analogs to compare ring size effects on target engagement .

- Prodrug design : Introduce ester groups at the 6-oxo position to improve oral bioavailability (e.g., ethyl ester increases C by 3-fold in rat models) .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- Cryo-EM : Resolve compound-bound protein complexes (e.g., kinase domains) at 3–4 Å resolution .

- Metabolomics : LC-MS/MS profiling identifies downstream metabolites (e.g., glutathione adducts) in hepatocyte models .

- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates (k = 1.5 × 10 Ms; k = 0.02 s) for target binding .

Methodological Considerations

- Synthetic challenges : Protect the 6-oxo group during quinoline coupling to prevent nucleophilic attack .

- Data validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR + cellular thermal shift assays) .

- Toxicity profiling : Perform hERG channel inhibition assays (IC > 30 μM required for cardiac safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.